molecular formula C11H10F3N3O4 B2524279 Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate CAS No. 2204092-01-1

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B2524279
CAS No.: 2204092-01-1
M. Wt: 305.213
InChI Key: AZWPATLVLBMJKQ-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate is a heterocyclic compound with the molecular formula C11H10F3N3O4. This compound is part of the triazolopyridine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing high yields in a short reaction time . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions vary but often include derivatives with modified functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting enzyme activity or modulating receptor functions, thereby affecting various biological pathways .

Properties

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C2HF3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPATLVLBMJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NN=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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